![molecular formula C20H16N4O4 B2840807 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione CAS No. 1251591-96-4](/img/structure/B2840807.png)
1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione
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Description
1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Compounds with structural similarities to 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione have been synthesized and characterized, demonstrating the versatility of these compounds in chemical synthesis. For instance, the synthesis of pyrazolidine-3,5-diones with heterocyclic substituents showcases the methodological advancements in the oxidation of 4-monoalkylpyrazolidine-3,5-diones to produce compounds with potential biological activity (Woodruff & Polya, 1975)(Woodruff & Polya, 1975).
Pharmacological Applications
These compounds have been evaluated for their pharmacological applications, including their potential as enzyme inhibitors and their effects on neurotransmitter receptors. For example, studies on the pharmacophore models based on affinities toward 5-HT1A and α1-adrenergic receptors among arylpiperazine derivatives of phenytoin have shown significant affinities, illustrating the therapeutic potential of these compounds in modulating neurotransmitter activity (Handzlik et al., 2011)(Handzlik et al., 2011).
Anticancer Activity
Research into the anticancer activity of related compounds has highlighted their potential in targeting various cancer cell lines. The synthesis and evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, for instance, demonstrated good to moderate activity against breast, lung, prostate, and breast cancer cell lines, providing a basis for further development of anticancer agents (Yakantham et al., 2019)(Yakantham et al., 2019).
Corrosion Inhibition
Interestingly, compounds structurally related to 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione have been investigated for their role as corrosion inhibitors. The inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media has been studied, revealing the efficiency of these compounds as corrosion inhibitors (Chetouani et al., 2005)(Chetouani et al., 2005).
properties
IUPAC Name |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-27-16-9-7-14(8-10-16)18-21-17(28-22-18)13-23-11-12-24(20(26)19(23)25)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNLSIAJAPUMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione |
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